molecular formula C9H10O3S B1396119 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone CAS No. 1263365-52-1

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone

Cat. No.: B1396119
CAS No.: 1263365-52-1
M. Wt: 198.24 g/mol
InChI Key: KCQBYGJQOGWBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is an organic compound that features a dioxolane ring and a thiophene ring The dioxolane ring is a five-membered ring containing two oxygen atoms, while the thiophene ring is a five-membered ring containing a sulfur atom

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxolane and thiophene derivatives, such as 1,3-dioxolane and 2-thiophenecarboxaldehyde .

Uniqueness

What sets 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone apart is its combination of the dioxolane and thiophene rings, which imparts unique chemical and physical properties.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-8(7-1-4-13-6-7)5-9-11-2-3-12-9/h1,4,6,9H,2-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQBYGJQOGWBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Reactant of Route 3
Reactant of Route 3
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Reactant of Route 4
Reactant of Route 4
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Reactant of Route 5
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Reactant of Route 6
Reactant of Route 6
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.